molecular formula C22H21N3O4S2 B14101513 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B14101513
M. Wt: 455.6 g/mol
InChI Key: FLEADHLLOAHXJR-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a pyrimidine ring, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve the use of thiophene derivatives, ethyl acetoacetate, and various reagents to introduce the necessary functional groups. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness, ensuring high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced using agents like sodium borohydride or lithium aluminum hydride, resulting in alcohol derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the ethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide include:

The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C22H21N3O4S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C22H21N3O4S2/c1-2-29-16-7-5-15(6-8-16)23-19(26)14-25-18-10-13-31-20(18)21(27)24(22(25)28)11-9-17-4-3-12-30-17/h3-8,10,12-13H,2,9,11,14H2,1H3,(H,23,26)

InChI Key

FLEADHLLOAHXJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Origin of Product

United States

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